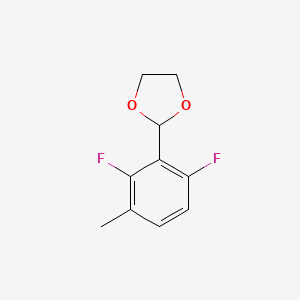
2-(2,6-Difluoro-3-methylphenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane, 2-(2,6-difluoro-3-methylphenyl)- is a heterocyclic organic compound. It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound is characterized by the presence of a difluoromethylphenyl group attached to the dioxolane ring. This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxolane, 2-(2,6-difluoro-3-methylphenyl)- typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by acids, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:
Formation of the Intermediate: The aldehyde or ketone reacts with ethylene glycol in the presence of an acid catalyst to form a hemiacetal intermediate.
Cyclization: The hemiacetal undergoes cyclization to form the dioxolane ring.
Industrial Production Methods
Industrial production of 1,3-dioxolane, 2-(2,6-difluoro-3-methylphenyl)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Key steps include:
Reactor Design: Continuous flow reactors are often used to ensure efficient mixing and heat transfer.
Purification: The product is purified using distillation or recrystallization techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions
1,3-Dioxolane, 2-(2,6-difluoro-3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
1,3-Dioxolane, 2-(2,6-difluoro-3-methylphenyl)- has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
作用机制
The mechanism of action of 1,3-dioxolane, 2-(2,6-difluoro-3-methylphenyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The difluoromethylphenyl group enhances its binding affinity and specificity. Pathways involved include:
Receptor Binding: Interaction with G-protein coupled receptors or ion channels.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler analog without the difluoromethylphenyl group.
1,3-Dioxane: A six-membered ring analog with similar properties.
Tetrahydrofuran (THF): A related compound with a four-membered ring.
Uniqueness
1,3-Dioxolane, 2-(2,6-difluoro-3-methylphenyl)- is unique due to the presence of the difluoromethylphenyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its simpler analogs.
属性
分子式 |
C10H10F2O2 |
|---|---|
分子量 |
200.18 g/mol |
IUPAC 名称 |
2-(2,6-difluoro-3-methylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H10F2O2/c1-6-2-3-7(11)8(9(6)12)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3 |
InChI 键 |
BZQDUWORXIKJCO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)F)C2OCCO2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















